N'-[(E)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]-2-{[5-(4-tert-butylphenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide
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Overview
Description
N’-[(E)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]-2-{[5-(4-tert-butylphenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide is a complex organic compound with a unique structure that combines various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]-2-{[5-(4-tert-butylphenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the hydrazide: This involves the reaction of an appropriate acyl chloride with hydrazine to form the hydrazide intermediate.
Condensation reaction: The hydrazide intermediate is then reacted with an aldehyde or ketone to form the final product through a condensation reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and other advanced techniques to improve efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]-2-{[5-(4-tert-butylphenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under appropriate conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to reduce specific functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, particularly at the bromine and hydroxyl sites.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the specific reaction being carried out.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
N’-[(E)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]-2-{[5-(4-tert-butylphenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of N’-[(E)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]-2-{[5-(4-tert-butylphenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with receptors: Modulating receptor activity to influence cellular signaling.
Altering gene expression: Affecting the expression of genes involved in various biological processes.
Comparison with Similar Compounds
N’-[(E)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]-2-{[5-(4-tert-butylphenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide can be compared with similar compounds such as:
Hydrazides: Compounds with similar hydrazide functional groups.
Triazoles: Compounds containing the triazole ring structure.
Phenyl derivatives: Compounds with similar phenyl ring substitutions.
The uniqueness of this compound lies in its combination of functional groups, which imparts specific chemical and biological properties that are not observed in other similar compounds.
Properties
Molecular Formula |
C24H28BrN5O3S |
---|---|
Molecular Weight |
546.5 g/mol |
IUPAC Name |
N-[(E)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylideneamino]-2-[[5-(4-tert-butylphenyl)-4-ethyl-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C24H28BrN5O3S/c1-6-30-22(16-7-9-17(10-8-16)24(2,3)4)28-29-23(30)34-14-20(31)27-26-13-15-11-18(25)21(32)19(12-15)33-5/h7-13,32H,6,14H2,1-5H3,(H,27,31)/b26-13+ |
InChI Key |
GNSPRWIRDXRMDP-LGJNPRDNSA-N |
Isomeric SMILES |
CCN1C(=NN=C1SCC(=O)N/N=C/C2=CC(=C(C(=C2)Br)O)OC)C3=CC=C(C=C3)C(C)(C)C |
Canonical SMILES |
CCN1C(=NN=C1SCC(=O)NN=CC2=CC(=C(C(=C2)Br)O)OC)C3=CC=C(C=C3)C(C)(C)C |
Origin of Product |
United States |
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